molecular formula C24H30N2O4S B4988646 N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide

N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide

Cat. No. B4988646
M. Wt: 442.6 g/mol
InChI Key: NPHVFTMELOFBLJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide, also known as DMTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a piperidine derivative and belongs to the class of compounds known as benzamide derivatives. DMTPA has been studied extensively for its mechanism of action and its potential application in various fields of research.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide is not fully understood. However, studies have shown that N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide can inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). These enzymes play a key role in the progression of cancer and neurodegenerative diseases. Inhibition of these enzymes by N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide can lead to the suppression of tumor growth and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide can induce apoptosis (programmed cell death) in cancer cells. N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) which is essential for tumor growth. In addition, N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide has been shown to have anti-inflammatory properties and can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized. N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide is also relatively inexpensive compared to other therapeutic agents. However, N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and proteins.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide. One area of interest is the development of more potent derivatives of N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide with improved therapeutic properties. Another area of interest is the exploration of the potential application of N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide in the treatment of other diseases such as inflammatory diseases and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide and its potential off-target effects.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide involves the reaction of 2,4-dimethoxybenzoyl chloride with 4-piperidin-1-ylbenzene-1-thiol in the presence of a base such as triethylamine. The resulting compound is then treated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide has been studied for its potential application in various fields of scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide has anti-tumor properties and can inhibit the growth and proliferation of cancer cells. N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-29-18-9-10-20(21(16-18)30-2)25-23(27)11-8-17-12-14-26(15-13-17)24(28)19-6-4-5-7-22(19)31-3/h4-7,9-10,16-17H,8,11-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHVFTMELOFBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2CCN(CC2)C(=O)C3=CC=CC=C3SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide

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